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molecular formula C19H21IN2O B8504841 1H-3-Benzazepine, 3-cyclobutyl-2,3,4,5-tetrahydro-7-[(5-iodo-2-pyridinyl)oxy]-

1H-3-Benzazepine, 3-cyclobutyl-2,3,4,5-tetrahydro-7-[(5-iodo-2-pyridinyl)oxy]-

Cat. No. B8504841
M. Wt: 420.3 g/mol
InChI Key: BRIUDTFRSOVFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207331B2

Procedure details

A mixture of 3-cyclobutyl-7-[(5-iodo-2-pyridinyl)oxy]-2,3,4,5-tetrahydro-1H-3-benzazepine (E207) (252 mg, 0.6 mmol), 2-pyrrolidinone (153 mg, 1.8 mmol), potassium carbonate (83 mg, 0.6 mmol), copper powder (126 mg, 1.2 mmol) were heated in a microwave reactor at 150° C. for 1 minute. The reaction mixture was diluted with 2-pyrrolidinone (1 g, 12 mmol) and heated for a further 20 minutes at 200° C. The reaction mixture was cooled and applied to a SCX ion exchange cartridge (Varian bond-elute, 10 g) and washed with methanol and then a mixture of 0.880 ammonia/methanol. The combined basic fractions were concentrated in vacuo and the resulting residue purified by column chromatography eluting with a mixture of 0.880 ammonia:methanol:dichloromethane (1:9:90) to afford the title compound (E217). MS (ES+) m/e 378 [M+H]+.
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Name
copper
Quantity
126 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2[CH2:11][CH2:10][C:9]3[CH:12]=[CH:13][C:14]([O:16][C:17]4[CH:22]=[CH:21][C:20](I)=[CH:19][N:18]=4)=[CH:15][C:8]=3[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1.[NH:24]1[CH2:28][CH2:27][CH2:26][C:25]1=[O:29].C(=O)([O-])[O-].[K+].[K+]>[Cu]>[CH:1]1([N:5]2[CH2:11][CH2:10][C:9]3[CH:12]=[CH:13][C:14]([O:16][C:17]4[N:18]=[CH:19][C:20]([N:24]5[CH2:28][CH2:27][CH2:26][C:25]5=[O:29])=[CH:21][CH:22]=4)=[CH:15][C:8]=3[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
C1(CCC1)N1CCC2=C(CC1)C=CC(=C2)OC2=NC=C(C=C2)I
Name
Quantity
153 mg
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
83 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
126 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for a further 20 minutes at 200° C
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with methanol
ADDITION
Type
ADDITION
Details
a mixture of 0.880 ammonia/methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined basic fractions were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by column chromatography
WASH
Type
WASH
Details
eluting with a mixture of 0.880 ammonia:methanol:dichloromethane (1:9:90)

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)N1CCC2=C(CC1)C=CC(=C2)OC2=CC=C(C=N2)N2C(CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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